molecular formula C16H16N2O2 B5329790 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide

4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide

Cat. No. B5329790
M. Wt: 268.31 g/mol
InChI Key: BNHHBACEIALYIB-UHFFFAOYSA-N
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Description

4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzamide derivative that has a pyridine ring and a propenyl group attached to it.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide involves its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are proteins that play a role in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide are dependent on its mechanism of action. Its ability to inhibit HDACs has been shown to result in the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Its ability to inhibit PTPs has been shown to result in the activation of insulin signaling pathways, which can be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows for the study of specific biological pathways and processes. However, one limitation is that it may not be suitable for in vivo experiments due to its potential toxicity.

Future Directions

There are several future directions for the use of 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide in scientific research. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, diabetes, and inflammation. Another direction is to study its effects on other enzymes and proteins to gain a better understanding of its mechanism of action. Additionally, its potential toxicity needs to be further investigated to determine its safety for in vivo experiments.
Conclusion
In conclusion, 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide is a benzamide derivative that has potential applications in various fields of scientific research. Its ability to selectively inhibit the activity of certain enzymes and proteins makes it a valuable tool compound for studying biological pathways and processes. Its potential as a drug candidate for the treatment of various diseases warrants further investigation. However, its potential toxicity needs to be further investigated to ensure its safety for in vivo experiments.

Synthesis Methods

The synthesis of 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide involves a multi-step process. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of a base to form the desired benzamide derivative. The final step involves the reaction of the benzamide derivative with 2-methylpropen-1-ol in the presence of a catalyst to form 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide.

Scientific Research Applications

4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide has found various applications in scientific research. It has been used as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been used as a tool compound for studying the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

4-(2-methylprop-2-enoxy)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(2)11-20-15-7-5-13(6-8-15)16(19)18-14-4-3-9-17-10-14/h3-10H,1,11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHHBACEIALYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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